6,7-Difluoro-3-isopropyl-1H-indazole
Description
6,7-Difluoro-3-isopropyl-1H-indazole is a fluorinated indazole derivative characterized by fluorine atoms at positions 6 and 7 of the indazole core and an isopropyl substituent at position 2.
Properties
Molecular Formula |
C10H10F2N2 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6,7-difluoro-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C10H10F2N2/c1-5(2)9-6-3-4-7(11)8(12)10(6)14-13-9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NYEUIAJRRGEMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=C(C2=NN1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehydes with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce 6,7-Difluoro-3-isopropyl-1H-indazole efficiently .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroindazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
6,7-Difluoro-3-isopropyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 6,7-Difluoro-3-isopropyl-1H-indazole include:
Key Observations:
- Substituent Effects: The isopropyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., -OH or -NH₂). This could enhance membrane permeability and oral bioavailability . Halogenated analogs (e.g., 3-iodo derivative, CAS 858629-06-8) are often used in cross-coupling reactions for further functionalization, whereas the isopropyl group is less reactive but improves lipophilicity .
- Fluorination Patterns: The 6,7-difluoro configuration in the target compound may enhance metabolic stability compared to mono-fluorinated analogs (e.g., 5-Fluoro-1H-indazole, CAS 348-26-5) due to reduced susceptibility to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
While direct data on 6,7-Difluoro-3-isopropyl-1H-indazole are scarce, inferences can be made:
Biological Activity
6,7-Difluoro-3-isopropyl-1H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications. The findings are supported by recent studies and case analyses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various indazole derivatives, including 6,7-difluoro-3-isopropyl-1H-indazole. One study demonstrated that a related compound exhibited significant inhibitory effects on several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound showed an IC50 value of 5.15 µM against K562 cells, indicating potent activity with selectivity for normal cells (HEK-293) at an IC50 of 33.2 µM .
The antitumor effects of 6,7-difluoro-3-isopropyl-1H-indazole can be attributed to its ability to induce apoptosis and alter cell cycle progression. In K562 cells treated with the compound, apoptosis rates increased significantly in a dose-dependent manner. Specifically, treatment with concentrations of 10, 12, and 14 µM resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively .
Additionally, the compound affects key proteins involved in apoptosis regulation. It was observed that treatment led to decreased expression of Bcl-2 (an anti-apoptotic protein) and increased expression of Bax (a pro-apoptotic protein) through Western blot analysis . Furthermore, the compound altered cell cycle distribution by increasing the G0/G1 phase population while decreasing S phase cells after treatment .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of 6,7-difluoro-3-isopropyl-1H-indazole compared to other indazole derivatives, the following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6,7-Difluoro-3-isopropyl-1H-indazole | K562 | 5.15 | Induces apoptosis; alters Bcl-2/Bax ratio |
| Related Indazole Derivative | A549 | Not specified | Inhibits cell proliferation; induces apoptosis |
| N-(4-bromobenzyl)-1H-indazol-6-amine | FaDu | Not specified | Suppresses IDO1 expression; induces apoptosis |
Case Studies
A case study involving the use of indazole derivatives demonstrated their effectiveness as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. The study found that certain derivatives significantly suppressed IDO1 expression in hypopharyngeal carcinoma cells (FaDu), enhancing anticancer immune responses . The promising results from these studies indicate that compounds like 6,7-difluoro-3-isopropyl-1H-indazole could play a crucial role in developing new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
